Edoxaban-d6 Corrects for Edoxaban Instability and Matrix Effects in UHPLC-MS/MS Assays
When used as an internal standard, Edoxaban-d6 corrects for matrix effects, enabling accurate quantification of Edoxaban. In a validated UHPLC-MS/MS method, matrix effects for Edoxaban ranged from 86.5% to 96.6% across QC levels, but when corrected with Edoxaban-d6, overall matrix effects were normalized to 88-102% and recoveries improved to 85-105% [1]. Notably, Edoxaban is unstable when stored for more than 6 hours at 30°C, a limitation mitigated by the co-extraction and co-elution of the stable isotope-labeled Edoxaban-d6 [1].
| Evidence Dimension | Matrix Effect Correction and Recovery |
|---|---|
| Target Compound Data | Matrix effect (corrected): 88-102%; Recovery: 85-105% |
| Comparator Or Baseline | Uncorrected Edoxaban matrix effect: 86.5-96.6% |
| Quantified Difference | Matrix effect range normalized to 88-102% from 86.5-96.6%; recovery improved to 85-105% |
| Conditions | Human serum, UHPLC-MS/MS, electrospray ionization, Edoxaban-d6 as internal standard |
Why This Matters
This data demonstrates that Edoxaban-d6 is essential for achieving regulatory-compliant assay precision and accuracy, particularly in studies requiring sample storage or transport at ambient temperatures.
- [1] Schmitz, E. M. H., et al. (2018). Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application. Therapeutic Drug Monitoring, 40(2), 244-252. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC5862955/ View Source
